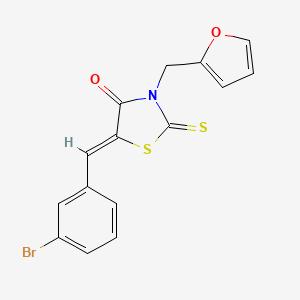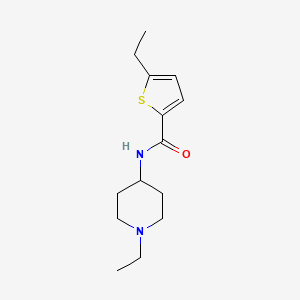![molecular formula C21H18Cl2N2O3 B6088278 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide, also known as DFP-PMF, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain receptors in the brain.
Mechanism of Action
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide acts as a sigma-1 receptor agonist and an NMDA receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can modulate these processes and affect neuronal function. The NMDA receptor is involved in synaptic plasticity and learning and memory. Antagonism of the NMDA receptor by 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can affect these processes and have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects in animal models. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and alteration of synaptic plasticity. 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has several advantages for use in lab experiments, including its selectivity for the sigma-1 receptor and NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for specialized equipment and expertise for synthesis and handling, and the limited availability of the compound.
Future Directions
Future research on 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide could focus on several areas, including the development of more efficient synthesis methods, the identification of new targets for the compound, and the investigation of its potential therapeutic applications for neurological and psychiatric disorders. Additionally, studies could be conducted to further elucidate the mechanism of action of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide and to investigate its long-term effects on neuronal function and behavior.
In conclusion, 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide is a chemical compound that has shown promise as a pharmacological tool for studying the role of certain receptors in the brain. Its selectivity for the sigma-1 receptor and NMDA receptor, as well as its ability to cross the blood-brain barrier, make it a valuable compound for use in lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 4-(4-morpholinyl)aniline to form an intermediate product, which is then reacted with furfurylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide.
Scientific Research Applications
5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide has been used as a pharmacological tool to study the role of certain receptors in the brain, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that 5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide can selectively bind to these receptors and modulate their activity, which can have implications for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c22-14-1-6-17(18(23)13-14)19-7-8-20(28-19)21(26)24-15-2-4-16(5-3-15)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCVECSRQXLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(isopropylamino)hexyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B6088198.png)


![3-(1-methyl-1H-pyrrol-2-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B6088213.png)
![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)


